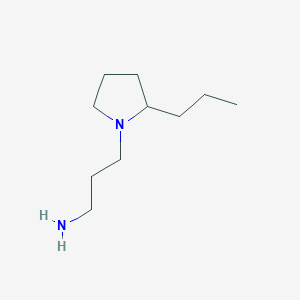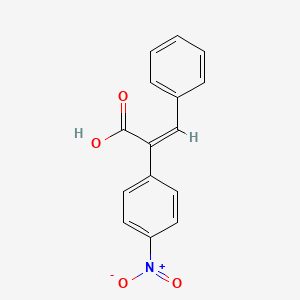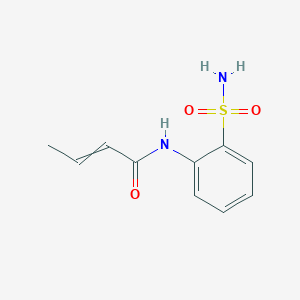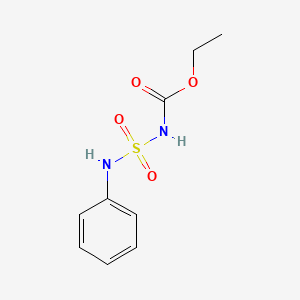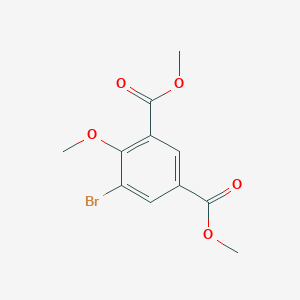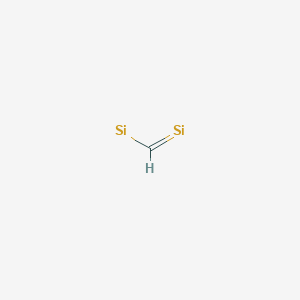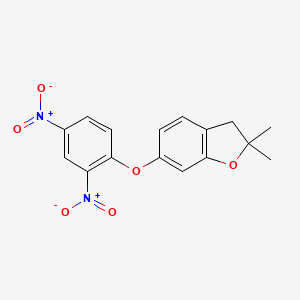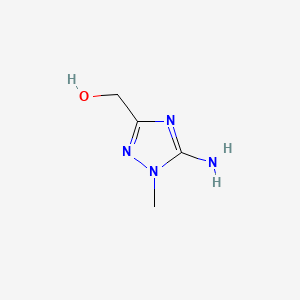
6-Methyl-1,2,3-triphenylheptane-1,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-1,2,3-triphenylheptane-1,5-dione is an organic compound characterized by its complex structure, which includes multiple phenyl groups and a heptane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3-triphenylheptane-1,5-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where benzene reacts with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the phenyl groups attached to the heptane backbone. The methyl group can be introduced through alkylation reactions using methyl halides and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
6-Methyl-1,2,3-triphenylheptane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
6-Methyl-1,2,3-triphenylheptane-1,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 6-Methyl-1,2,3-triphenylheptane-1,5-dione exerts its effects involves interactions with various molecular targets. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The ketone groups can form hydrogen bonds with active site residues, influencing enzyme activity. These interactions can modulate biological pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
1,2,3-Triphenylpropane: Similar structure but lacks the heptane backbone and methyl group.
1,2,3-Triphenylbutane: Similar structure with a shorter carbon chain.
1,2,3-Triphenylpentane: Similar structure with a different carbon chain length.
Uniqueness
6-Methyl-1,2,3-triphenylheptane-1,5-dione is unique due to its specific arrangement of phenyl groups and the presence of both ketone and methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
93228-25-2 |
|---|---|
分子式 |
C26H26O2 |
分子量 |
370.5 g/mol |
IUPAC 名称 |
6-methyl-1,2,3-triphenylheptane-1,5-dione |
InChI |
InChI=1S/C26H26O2/c1-19(2)24(27)18-23(20-12-6-3-7-13-20)25(21-14-8-4-9-15-21)26(28)22-16-10-5-11-17-22/h3-17,19,23,25H,18H2,1-2H3 |
InChI 键 |
IYVRXMUGZYQMON-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)
